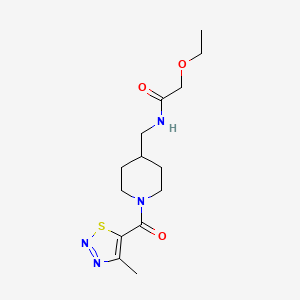

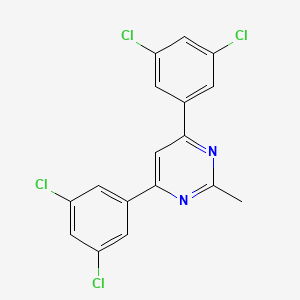

![molecular formula C22H25N3O3S2 B2485619 (Z)-N-(3-烯丙基-6-甲基苯并[d]噻唑-2(3H)-基)-4-(N,N-二乙基磺酰胺)苯甲酰胺 CAS No. 941976-57-4](/img/structure/B2485619.png)

(Z)-N-(3-烯丙基-6-甲基苯并[d]噻唑-2(3H)-基)-4-(N,N-二乙基磺酰胺)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of related benzamide and thiazole derivatives involves several key strategies, including microwave-promoted methods for efficient and cleaner reactions, and cyclization techniques for constructing complex structures. For example, the microwave-assisted synthesis offers a faster and more environmentally friendly approach to creating substituted benzamides, highlighting the evolving techniques in organic synthesis aimed at improving yield and reducing reaction times (Saeed, 2009; Saeed & Rafique, 2013).

Molecular Structure Analysis

Molecular structure characterization of benzamide and thiazole derivatives reveals diverse conformations and supramolecular aggregations, driven by various non-covalent interactions such as π-π stacking, hydrogen bonding, and S⋯O interactions. These structural features are crucial for the compounds' physical properties and reactivity. For instance, the crystal structure of certain benzamide derivatives demonstrates helical assemblies and hydrogen-bonded networks, underlining the importance of molecular architecture in determining material properties (Yadav & Ballabh, 2020; Sagar et al., 2018).

Chemical Reactions and Properties

Benzamide and thiazole compounds engage in a variety of chemical reactions, including oxidative cyclizations and interactions with metals, to form complexes with potential biological activities. For example, the FeCl3/ZnI2-catalyzed synthesis demonstrates the ability of these compounds to undergo aerobic oxidative cyclization, creating fused benzoimidazothiazole derivatives with potential for further chemical modifications (Mishra et al., 2014).

科学研究应用

化学传感

在科学研究中,相关化合物的一个应用是化学传感,例如检测氰根离子。例如,已合成并研究了香豆素苯并噻唑衍生物,以评估它们识别氰根离子的能力。这些化合物在与氰根离子相互作用时会出现颜色变化和荧光猝灭,可以用肉眼观察到,表明它们在化学传感应用中的潜在用途 (Wang et al., 2015)。

合成技术

另一个应用领域是合成技术的发展。例如,微波促进合成已被用于高效、清洁地生产N-(4-甲基-3-甲苯基噻唑-2(3H)-基)取代苯甲酰胺。与传统热加热方法相比,这种方法提供了更高效、更快速的合成,突显了合成化学的进步 (Saeed, 2009)。

抗癌研究

相关的苯并噻唑衍生物也已被探索其抗癌性能。例如,设计、合成和评估N-(4-{5-[4-(5-甲基-1,3,4-噁二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺已显示出对各种癌细胞系具有显著的抗癌活性,表明它们作为治疗剂的潜力 (Ravinaik et al., 2021)。

属性

IUPAC Name |

4-(diethylsulfamoyl)-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-5-14-25-19-13-8-16(4)15-20(19)29-22(25)23-21(26)17-9-11-18(12-10-17)30(27,28)24(6-2)7-3/h5,8-13,15H,1,6-7,14H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUCMVMOHAKSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

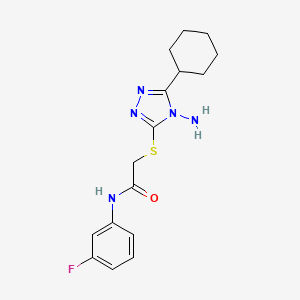

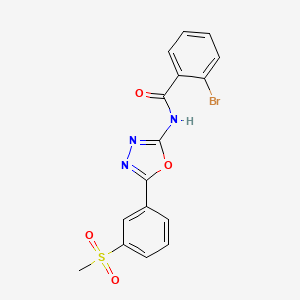

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)

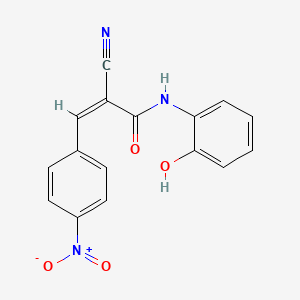

![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

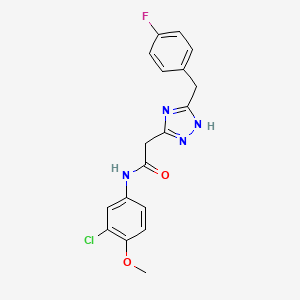

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)

![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

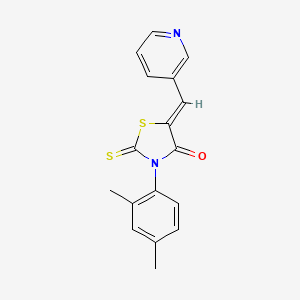

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2485557.png)